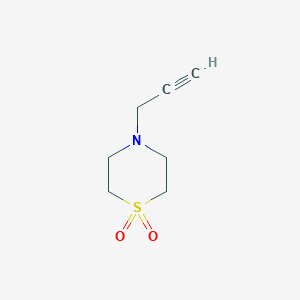

4-Propargylthiomorpholine 1,1-Dioxide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBZIZOYSYHBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380442 | |

| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10442-03-2 | |

| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Propargylthiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 4-Propargylthiomorpholine 1,1-Dioxide, a valuable building block in medicinal chemistry and organic synthesis. The document outlines a reliable two-step synthetic route, commencing with the oxidation of thiomorpholine to thiomorpholine 1,1-dioxide, followed by the N-propargylation to yield the final product. This guide includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the synthetic pathway and experimental workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is most commonly achieved through a two-step process:

-

Oxidation: Thiomorpholine is oxidized to thiomorpholine 1,1-dioxide. This transformation is crucial as the sulfone group is a key structural feature of the target molecule.

-

N-Propargylation: The secondary amine of thiomorpholine 1,1-dioxide is alkylated using a propargyl halide (e.g., propargyl bromide) to introduce the propargyl group.

The overall reaction scheme is presented below:

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the two key steps in the synthesis of this compound.

The oxidation of thiomorpholine to its corresponding 1,1-dioxide is a critical initial step. Various oxidizing agents can be employed, with hydrogen peroxide being a common and effective choice.

Table 1: Reagents and Materials for the Synthesis of Thiomorpholine 1,1-Dioxide

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| Thiomorpholine | C₄H₉NS | 103.19 | 10.32 g | 0.1 |

| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | 22.7 mL | 0.22 |

| Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiomorpholine (10.32 g, 0.1 mol) in acetic acid (50 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (22.7 mL, 0.22 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thiomorpholine 1,1-dioxide as a white solid.

Expected Yield: 85-95%

The N-propargylation of thiomorpholine 1,1-dioxide is achieved by reacting it with propargyl bromide in the presence of a base. Due to the electron-withdrawing nature of the sulfone group, which reduces the nucleophilicity of the nitrogen atom, a strong base and a polar aprotic solvent are recommended to facilitate the reaction.

Table 2: Reagents and Materials for the Synthesis of this compound

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| Thiomorpholine 1,1-Dioxide | C₄H₉NO₂S | 135.19 | 13.52 g | 0.1 |

| Propargyl Bromide (80% in toluene) | C₃H₃Br | 118.96 | 14.87 g (11.9 g active) | 0.1 |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 4.4 g (2.64 g active) | 0.11 |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 50 mL | - |

| Water | H₂O | 18.02 | 100 mL | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (100 mL) and sodium hydride (4.4 g of 60% dispersion in mineral oil, 0.11 mol).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of thiomorpholine 1,1-dioxide (13.52 g, 0.1 mol) in anhydrous DMF (50 mL) to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide (14.87 g of 80% solution in toluene, 0.1 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL) at 0 °C.

-

Add water (100 mL) and extract the mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford this compound as a white to off-white solid.[1][2][3]

Expected Yield: 60-75%

Data Presentation

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10442-03-2 | [1] |

| Molecular Formula | C₇H₁₁NO₂S | [1] |

| Molecular Weight | 173.23 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 114 - 118 °C | [1] |

| Purity (typical) | ≥ 98% (GC) | [1] |

Mandatory Visualizations

The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis of the target compound.

The following diagram illustrates the logical relationship and transformation of key chemical entities throughout the synthesis.

Caption: Transformation of reagents to the final product.

References

physicochemical properties of 4-Propargylthiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propargylthiomorpholine 1,1-Dioxide is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and insights into its applications, particularly as a building block in the synthesis of novel therapeutic agents. Its terminal alkyne functionality makes it a valuable participant in click chemistry reactions, enabling the efficient construction of complex molecular architectures. While its precise role in specific signaling pathways is a subject of ongoing research, its utility in the development of compounds targeting neurological disorders highlights its potential in neuropharmacology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂S | [1][2] |

| Molecular Weight | 173.23 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 114 - 118 °C | [1] |

| CAS Number | 10442-03-2 | [2] |

Solubility

Qualitative solubility analysis indicates that this compound is soluble in hot methanol.[2] Quantitative solubility data in a range of solvents is crucial for its use in various experimental settings. The following table summarizes the available information and provides a basis for further experimental determination.

| Solvent | Solubility | Notes |

| Hot Methanol | Soluble | [2] |

| Water | Data not available | |

| Ethanol | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available |

Acidity

The predicted pKa of this compound is 3.80 ± 0.20.[2] This value suggests that the compound is weakly acidic, a property that can influence its behavior in physiological environments and its purification via acid-base extraction. Experimental determination is necessary to confirm this predicted value.

Lipophilicity

A calculated octanol-water partition coefficient (LogP) is available for this compound.

| Parameter | Value | Source |

| XLogP3 | -0.5 | [3] |

This calculated value suggests that the compound is relatively hydrophilic, which has implications for its membrane permeability and distribution within biological systems.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following sections provide generalized methodologies that can be adapted for this specific compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C per minute initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination (Qualitative and Quantitative)

Determining the solubility in various solvents is critical for reaction setup, purification, and formulation.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Calibrated micropipettes

Procedure for Qualitative Solubility:

-

In a small test tube, add approximately 10 mg of this compound.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) in small portions.

-

After each addition, vortex the mixture vigorously for at least 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as soluble, partially soluble, or insoluble.

Procedure for Quantitative Solubility (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Determine the concentration of the diluted solution using a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility.

pKa Determination (Potentiometric Titration)

Experimental determination of the pKa is essential for understanding the ionization state of the molecule at different pH values.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized strong base (or acid, depending on the nature of the analyte), adding small, precise volumes.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Vortex mixer or shaker

-

Centrifuge (if using tubes)

-

Analytical instrument for concentration determination (e.g., HPLC-UV)

-

n-Octanol and water (mutually saturated)

Procedure:

-

Prepare mutually saturated n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Prepare a stock solution of this compound in the pre-saturated n-octanol or water.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other pre-saturated solvent.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Allow the two phases to separate completely. If using centrifuge tubes, centrifugation can aid in phase separation.

-

Carefully sample a known volume from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Applications and Logical Relationships

This compound serves as a valuable building block in synthetic chemistry, particularly in the development of novel compounds with potential therapeutic applications.

Role in Drug Discovery

The thiomorpholine dioxide scaffold is a recognized pharmacophore in medicinal chemistry, and the propargyl group provides a reactive handle for further molecular elaboration. This compound is particularly noted for its use in the synthesis of pharmaceuticals targeting neurological disorders.[1] The sulfone group can act as a hydrogen bond acceptor, influencing the binding of molecules to biological targets.

Click Chemistry Workflow

The terminal alkyne group of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule.

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Signaling Pathways and Biological Activity

While this compound is primarily used as a synthetic intermediate, the broader class of thiomorpholine derivatives has been investigated for a range of biological activities. These activities provide a rationale for its use in the synthesis of compounds targeting various signaling pathways.

The following diagram illustrates a hypothetical workflow for screening a library of compounds derived from this compound for activity in a generic cell-based signaling assay.

Caption: Experimental workflow for screening compound libraries in a cell signaling assay.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties that make it suitable for a range of applications in synthetic and medicinal chemistry. Its utility as a building block, particularly in the context of click chemistry, provides a reliable and efficient means to generate novel molecular structures for drug discovery and materials science. Further research to obtain more extensive quantitative physicochemical data and to explore the biological activities of its derivatives will undoubtedly expand its applications and solidify its importance in the scientific community.

References

4-Propargylthiomorpholine 1,1-Dioxide CAS number 10442-03-2

CAS Number: 10442-03-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Propargylthiomorpholine 1,1-Dioxide, a versatile heterocyclic compound. The document details its chemical and physical properties, its role as a synthetic building block, and its applications in medicinal chemistry and materials science. Experimental protocols for its use in synthesis are also provided.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 10442-03-2 | [1][2][3][4] |

| Molecular Formula | C₇H₁₁NO₂S | [1][2][3][4] |

| Molecular Weight | 173.23 g/mol | [1][2][3][4] |

| Melting Point | 114 - 118 °C | [1] |

| Purity | ≥97% to >98.0% (GC) | [1][3] |

| Appearance | White to almost white crystalline powder | [1] |

| SMILES | C#CCN1CCS(=O)(=O)CC1 | [3] |

| InChI | 1S/C7H11NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h1H,3-7H2 | [5] |

| Storage Conditions | Room Temperature or 4°C | [1][3] |

Synthesis

Caption: Logical workflow for the synthesis of this compound.

Applications & Experimental Protocols

This compound is primarily utilized as a synthetic intermediate. The terminal alkyne group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reactivity allows for its conjugation to various molecules and materials.

Synthesis of Cyclotriphosphazene Derivatives with Anticancer Activity

This compound has been used as a building block in the synthesis of novel cyclotriphosphazene derivatives with potential as anticancer agents. The thiomorpholine 1,1-dioxide moiety is introduced via a click reaction.

Experimental Protocol:

A study on new cyclotriphosphazene drug candidates describes the following procedure: To a solution of the starting azide-functionalized cyclotriphosphazene, 4-Propargylthiomorpholine-1,1-dioxide (1.0 equivalent), CuI (1.2 equivalents), and diisopropylethylamine (DIPEA) (1.2 equivalents) are added. The resulting mixture is stirred at ambient temperature for 5 days and the reaction progress is monitored by TLC. Upon completion, the mixture is filtered to remove insoluble impurities. The solvent is then evaporated, and the crude product is dissolved in dichloromethane (CH₂Cl₂) for further purification.

Caption: Experimental workflow for the synthesis of a cyclotriphosphazene derivative.

Development of Immune-Modulatory Biomaterials

This compound is used to modify alginate hydrogels to create materials that reduce the foreign body response, a critical challenge in the field of implantable medical devices and cell encapsulation therapies.

Experimental Protocol:

In the synthesis of a triazole-thiomorpholine dioxide (TMTD) modified alginate, this compound is a key reactant. In a typical procedure, it is dissolved in a methanol:water mixture. To this solution, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), triethylamine, and copper(I) iodide are added. The mixture is purged with argon and cooled. An azido-functionalized amine is then added, and the reaction is stirred at room temperature before being heated to 55°C overnight. The resulting small molecule is then conjugated to the alginate backbone.

Caption: Workflow for the synthesis of an immune-modulatory alginate modifier.

Other Applications

-

Pan-KRAS Inhibitors: The compound is listed as a reactant in the synthesis of intermediates for pan-KRAS inhibitors, which are of interest for cancer therapy.

-

Semiconducting Polymers: It has been used to modify the side chains of semiconducting polymers to improve their immune compatibility for bioelectronics applications.[6]

Biological Activity and Signaling Pathways

There is currently no available literature detailing the intrinsic biological activity or the direct effects on signaling pathways of this compound itself. Its utility in the life sciences is as a synthetic handle to incorporate the thiomorpholine 1,1-dioxide moiety into larger, more complex molecules. The biological effects observed are therefore attributed to the final derivative compounds.

References

- 1. Catalyst-Controlled Dual Reactivity of Sulfonimidamides: Synthesis of Propargylamines and N-Propargyl Sulfonimidamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Catalyst-Controlled Dual Reactivity of Sulfonimidamides: Synthesis of Propargylamines and N-Propargyl Sulfonimidamides. | Semantic Scholar [semanticscholar.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. CAS 10442-03-2: 4-prop-2-ynyl-1lambda~6~,4-thiazinane-1,1-… [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Propargylthiomorpholine 1,1-Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Propargylthiomorpholine 1,1-Dioxide. Due to the limited availability of public domain raw spectral data for this specific compound, this document serves as a detailed template. It outlines the expected spectral characteristics based on its chemical structure and provides the necessary experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended to assist researchers in the identification and characterization of this compound and related molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a thiomorpholine dioxide core and a reactive propargyl group, makes it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for its application, necessitating a thorough spectroscopic analysis. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and MS analyses.

Chemical Structure

IUPAC Name: 4-(prop-2-yn-1-yl)-1,4-thiazinane 1,1-dioxide Molecular Formula: C₇H₁₁NO₂S Molecular Weight: 173.23 g/mol CAS Number: 10442-03-2

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted)

While specific experimental data is not available, the following tables summarize the predicted spectral data for this compound based on its structure and typical chemical shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.3 - 3.5 | d | 2H | N-CH ₂-C≡CH |

| ~ 3.0 - 3.2 | t | 4H | S-CH ₂-CH₂-N |

| ~ 2.8 - 3.0 | t | 4H | S-CH₂-CH ₂-N |

| ~ 2.2 | t | 1H | C≡C-H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 78 | C ≡CH |

| ~ 72 | C≡C H |

| ~ 52 | S-C H₂-CH₂-N |

| ~ 48 | S-CH₂-C H₂-N |

| ~ 45 | N-C H₂-C≡CH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Sample State: Solid, KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Sharp, Medium | ≡C-H stretch |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 2120 | Weak | C≡C stretch |

| ~ 1320, 1150 | Strong | S=O stretch (sulfone) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 173 | Moderate | [M]⁺ (Molecular Ion) |

| 134 | High | [M - C₃H₃]⁺ |

| 108 | Moderate | [M - SO₂]⁺ |

| 70 | High | [C₄H₈N]⁺ |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be obtained to simplify the signals to singlets for each unique carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press.

-

Background Collection: Obtain a background spectrum of the empty sample compartment.

-

Data Acquisition: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 35-200).

Data Interpretation and Visualization

The combined analysis of NMR, IR, and MS data allows for the unambiguous confirmation of the structure of this compound.

Caption: General workflow for spectroscopic data acquisition and analysis.

The fragmentation pattern in mass spectrometry provides key structural information.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of this compound. By following the outlined experimental protocols and using the predicted spectral data as a reference, researchers can confidently identify and characterize this compound, ensuring its quality and suitability for applications in drug discovery and development. The combination of NMR, IR, and MS provides a powerful and comprehensive approach to structural elucidation.

In-Depth Technical Guide: Solubility of 4-Propargylthiomorpholine 1,1-Dioxide in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Propargylthiomorpholine 1,1-Dioxide, a compound of interest in medicinal chemistry and organic synthesis.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of its known physicochemical properties, qualitative solubility information, and detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, this guide presents theoretical frameworks for solubility prediction to assist researchers in solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound, also known as 4-(2-Propynyl)thiomorpholine 1,1-dioxide, is a versatile heterocyclic compound.[1] Its structure incorporates a thiomorpholine dioxide ring, a known pharmacophore, and a reactive propargyl group, making it a valuable building block in the synthesis of more complex, biologically active molecules.[1] This compound is noted for its applications in pharmaceutical development, particularly in the creation of agents targeting neurological disorders, and as a reagent in organic synthesis for constructing intricate molecular architectures.[1]

Compound Profile:

| Property | Value | Reference |

| Synonyms | 4-(2-Propynyl)thiomorpholine 1,1-dioxide | [1] |

| CAS Number | 10442-03-2 | [1] |

| Molecular Formula | C₇H₁₁NO₂S | [1] |

| Molecular Weight | 173.23 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 114 - 118 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

Solubility Profile

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature. However, qualitative information and predictions based on its structure can guide solvent selection.

Qualitative Solubility:

| Solvent | Solubility | Rationale |

| Hot Methanol | Almost transparent solution | [2][3] |

| Water | Likely sparingly soluble to insoluble | The molecule has polar functional groups (sulfone, tertiary amine) but also a significant nonpolar hydrocarbon backbone (C7). Generally, organic compounds with more than five carbon atoms have limited water solubility.[4] |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Predicted to be soluble | These solvents can engage in dipole-dipole interactions with the polar sulfone group. |

| Polar Protic Solvents (e.g., Ethanol, Isopropanol) | Predicted to be soluble | These solvents can act as hydrogen bond acceptors for any potential interactions and have suitable polarity. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Predicted to be poorly soluble | The significant polarity of the sulfone and tertiary amine functionalities would likely lead to poor miscibility with nonpolar solvents, following the "like dissolves like" principle.[5][6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Gravimetric Method (Shake-Flask Method)

This is a conventional and reliable method for determining equilibrium solubility.[7]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure clear separation of the saturated solution from the excess solid.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or vacuum oven) and accurately weigh the remaining solid residue.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

Turbidity Method

This method is suitable for determining temperature-dependent solubility.[7]

Methodology:

-

Preparation: Prepare a suspension of this compound in the chosen solvent of a known concentration.

-

Heating and Dissolution: Gradually heat the suspension while stirring. Monitor the solution's turbidity using a nephelometer or a simple visual inspection against a dark background.

-

Clear Point Determination: The temperature at which the solution becomes completely clear is recorded as the dissolution temperature for that specific concentration.

-

Data Collection: Repeat this process for a range of concentrations to construct a solubility curve as a function of temperature.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS platforms can be employed. These systems typically use smaller sample sizes and rely on spectroscopic or light-scattering measurements to determine solubility.

Recrystallization for Purification

Recrystallization is a standard technique for purifying solid organic compounds, and its success is highly dependent on solvent selection.[8][9][10] The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[9]

General Recrystallization Protocol:

-

Solvent Selection: Based on the predicted solubility, choose a suitable solvent or a solvent mixture. For sulfones, polar solvents are often a good starting point.[11]

-

Dissolution: In a flask, add a minimal amount of the hot solvent to the crude this compound until it completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.[8]

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]

-

Drying: Dry the purified crystals, for example, in a vacuum oven.

// Nodes Start [label="Start: Impure Solid", fillcolor="#FBBC05", fontcolor="#202124"]; AddSolvent [label="Add Hot Solvent\nto Dissolve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HotFiltration [label="Hot Gravity Filtration\n(if insoluble impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Slow Cooling\n(Crystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; VacuumFiltration [label="Vacuum Filtration\nto Collect Crystals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="Wash Crystals with\nCold Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Dry Purified Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Pure Solid", fillcolor="#FFFFFF", fontcolor="#202124"]; Impurities [label="Insoluble Impurities\n(Removed)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; SolubleImpurities [label="Soluble Impurities\n(in Filtrate)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> AddSolvent; AddSolvent -> HotFiltration; HotFiltration -> Cooling [label="Clear Solution"]; HotFiltration -> Impurities [style=dashed]; Cooling -> VacuumFiltration; VacuumFiltration -> Washing; VacuumFiltration -> SolubleImpurities [label="Filtrate", style=dashed]; Washing -> Drying; Drying -> End; } Recrystallization workflow for purification.

Theoretical Solubility Prediction

In the absence of experimental data, thermodynamic models can provide valuable estimates of solubility.[12][13][14] These models often require physicochemical properties of the solute and solvent.

Key Concepts:

-

"Like Dissolves Like": This principle suggests that solutes are most soluble in solvents with similar polarity.[5][6] this compound, with its polar sulfone group, is expected to be more soluble in polar solvents.

-

Hansen Solubility Parameters (HSP): This method breaks down the total cohesive energy of a substance into three components: dispersion, polar, and hydrogen bonding. A substance is likely to dissolve in a solvent with similar HSP values.

-

Thermodynamic Models: More complex models like UNIFAC and COSMO-RS can predict activity coefficients and, subsequently, solubility based on molecular structure.[12][13] These computational approaches can be powerful tools for in-silico solvent screening.

// Nodes Compound [label="4-Propargylthiomorpholine\n1,1-Dioxide", fillcolor="#FFFFFF", fontcolor="#202124"]; Structure [label="Molecular Structure\n(Polar Sulfone, Propargyl Group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prediction [label="Solubility Prediction", fillcolor="#FBBC05", fontcolor="#202124"]; LikeDissolvesLike [label=""Like Dissolves Like"\nPrinciple", fillcolor="#34A853", fontcolor="#FFFFFF"]; HSP [label="Hansen Solubility\nParameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; ThermoModels [label="Thermodynamic Models\n(e.g., UNIFAC, COSMO-RS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolventSelection [label="Informed Solvent Selection", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> Structure; Structure -> Prediction; Prediction -> LikeDissolvesLike; Prediction -> HSP; Prediction -> ThermoModels; LikeDissolvesLike -> SolventSelection; HSP -> SolventSelection; ThermoModels -> SolventSelection; } Logical flow for theoretical solubility prediction.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 10442-03-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. mt.com [mt.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

An In-Depth Technical Guide on the Stability and Storage of 4-Propargylthiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Propargylthiomorpholine 1,1-Dioxide (CAS RN: 10442-03-2). The information is compiled from publicly available safety data sheets and chemical supplier information to ensure safe handling, maintain compound integrity, and support its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Registry Number | 10442-03-2 | [1][2] |

| Molecular Formula | C₇H₁₁NO₂S | [1][2] |

| Molecular Weight | 173.23 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [3][4] |

| Purity | >98.0% (GC) | [1][2] |

| Melting Point | 114 - 118 °C | [1][3] |

Stability Profile

This compound is generally considered stable when handled and stored under appropriate conditions.[1][2] However, it is important to be aware of potential degradation factors.

Key Stability Information:

-

General Stability: The compound is stable under recommended storage conditions.[1][2]

-

Light Sensitivity: It is recommended to store the compound in a dark place, suggesting potential sensitivity to light.[1][2]

-

Incompatible Materials: The compound should be stored away from oxidizing agents, as these can lead to decomposition.[1][2]

-

Long-Term Storage: Long storage periods should be avoided as the product may be subject to degradation with age.[1]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and sulfur oxides.[1][2]

Recommended Storage Conditions

To ensure the integrity and longevity of this compound, the following storage conditions are recommended.

| Condition | Recommendation | Reference |

| Temperature | Store in a cool place.[1][2] Some suppliers also indicate storage at room temperature.[3] | [1][2][3] |

| Atmosphere | Keep container tightly closed.[1][2] For long-term storage, an inert atmosphere (e.g., Argon) is recommended.[5] | [1][2][5] |

| Light | Store in a dark place.[1][2] | [1][2] |

| Container | Use a tightly sealed, appropriate chemical container. | [1][2] |

General Experimental Protocol for Stability Assessment

While specific experimental protocols for this compound are not publicly available, a general workflow for assessing the stability of a chemical compound like this compound is outlined below. This can be adapted for specific laboratory requirements.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, light) over time.

Materials:

-

This compound

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

Appropriate analytical instrumentation (e.g., HPLC, GC, LC-MS)

-

Vials (clear and amber)

-

Forced degradation reagents (e.g., acid, base, oxidizing agent)

Methodology:

-

Initial Characterization:

-

Perform initial analysis (e.g., HPLC, GC) to determine the purity and initial characteristics of the compound. This will serve as the baseline (T=0).

-

-

Sample Preparation:

-

Accurately weigh samples of the compound into vials.

-

For solution stability, dissolve the compound in a relevant solvent at a known concentration.

-

-

Stress Conditions:

-

Thermal Stability: Place samples in stability chambers at various temperatures (e.g., 40°C, 60°C) and relative humidity levels (e.g., 75% RH).

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Forced Degradation (Solution):

-

Acid/Base Hydrolysis: Treat solutions of the compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room and elevated temperatures.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

-

-

Time Points:

-

Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks).

-

-

Analysis:

-

At each time point, analyze the samples using a validated stability-indicating method (e.g., HPLC, GC).

-

Quantify the amount of the parent compound remaining and identify any degradation products. Mass spectrometry can be used for the structural elucidation of major degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition and time point.

-

Determine the degradation kinetics if possible.

-

Summarize the results to establish the stability profile and recommend appropriate storage conditions and re-test dates.

-

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound.

Caption: Logical workflow for chemical stability assessment.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Propargylthiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-Propargylthiomorpholine 1,1-Dioxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental crystallographic and spectroscopic data in peer-reviewed literature, this guide integrates publicly available chemical information with computationally predicted data to offer a detailed analysis. The guide covers the compound's fundamental properties, a plausible experimental protocol for its synthesis, and predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR). Furthermore, it presents a computational analysis of the molecule's preferred conformation, including key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Visualizations of the molecular structure and a proposed synthetic workflow are provided using Graphviz diagrams to facilitate a deeper understanding of this compound's chemical nature.

Introduction

This compound is a derivative of thiomorpholine, a saturated six-membered heterocyclic ring containing both sulfur and nitrogen atoms. The oxidation of the sulfur atom to a sulfone group significantly influences the ring's electron distribution and conformation, while the N-propargyl substituent introduces a reactive alkyne functionality. This terminal alkyne makes the molecule a valuable building block for various chemical transformations, including "click" chemistry reactions, Sonogashira couplings, and other metal-catalyzed processes.[1] These reactions are instrumental in the synthesis of more complex molecules, positioning this compound as a versatile intermediate in the development of novel pharmaceutical agents and agrochemicals.[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₂S | [2] |

| Molecular Weight | 173.23 g/mol | [2] |

| CAS Number | 10442-03-2 | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 114 - 118 °C | |

| Purity | >98.0% (GC) |

Synthesis Protocol

Experimental Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology

-

Reaction Setup: To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (1.5 eq) and propargyl bromide (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, filter the mixture to remove the potassium carbonate and any other inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound as a white crystalline solid.

Molecular Structure and Conformation

In the absence of experimental crystallographic data, computational modeling using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory was employed to predict the molecular structure and preferred conformation of this compound.

Molecular Structure Diagram

Caption: 2D representation of this compound.

Predicted Geometrical Parameters

The thiomorpholine 1,1-dioxide ring is predicted to adopt a stable chair conformation. The propargyl group can exist in either an axial or equatorial position relative to the ring. Computational analysis suggests that the equatorial conformation is energetically more favorable. The predicted bond lengths, bond angles, and a key dihedral angle for the equatorial conformer are presented in Tables 2, 3, and 4, respectively.

Table 2: Predicted Bond Lengths (Å)

| Bond | Length (Å) |

| S=O | 1.44 |

| S-C | 1.80 |

| N-C (ring) | 1.47 |

| N-C (propargyl) | 1.46 |

| C-C (ring) | 1.54 |

| C-C (propargyl) | 1.47 |

| C≡C | 1.21 |

| C-H (alkyne) | 1.06 |

Table 3: Predicted Bond Angles (°)

| Angle | Value (°) |

| O=S=O | 118.5 |

| C-S-C | 102.1 |

| O=S-C | 109.8 |

| C-N-C (ring) | 112.3 |

| C(ring)-N-C(propargyl) | 114.5 |

| S-C-C | 111.2 |

| C-C-N | 110.8 |

| N-C-C (propargyl) | 111.7 |

| C-C≡C | 178.2 |

Table 4: Predicted Key Dihedral Angle (°)

| Dihedral Angle | Value (°) |

| C(ring)-N-C(propargyl)-C≡C | 175.4 |

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for this compound in CDCl₃ are summarized in Table 5. The spectrum is expected to show distinct signals for the protons of the thiomorpholine ring and the propargyl group.

Table 5: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (alkyne) | ~2.3 | t | 1H |

| H (propargyl CH₂) | ~3.4 | d | 2H |

| H (ring, adjacent to N) | ~3.0 | t | 4H |

| H (ring, adjacent to S) | ~3.2 | t | 4H |

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts are provided in Table 6. The presence of the sulfone and the alkyne groups significantly influences the chemical shifts of the adjacent carbon atoms.

Table 6: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C (alkyne, terminal) | ~73 |

| C (alkyne, internal) | ~78 |

| C (propargyl CH₂) | ~45 |

| C (ring, adjacent to N) | ~52 |

| C (ring, adjacent to S) | ~50 |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption frequencies for this compound are listed in Table 7. The spectrum is expected to be dominated by strong absorptions from the S=O stretching of the sulfone group and the characteristic C≡C and ≡C-H stretches of the terminal alkyne.

Table 7: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| Alkyne | ≡C-H stretch | ~3300 | Medium, sharp |

| Alkyne | C≡C stretch | ~2120 | Weak to medium, sharp |

| Alkane | C-H stretch | 2850-3000 | Medium |

| Sulfone | S=O stretch (asymmetric) | ~1320 | Strong |

| Sulfone | S=O stretch (symmetric) | ~1130 | Strong |

Logical Relationships in Spectroscopic Analysis

The structural elucidation of this compound relies on the combined interpretation of various spectroscopic data. The logical flow of this analysis is depicted below.

Caption: Logical workflow for the structural elucidation of the target molecule.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This technical guide has provided a detailed, albeit partially predictive, overview of its molecular structure, conformation, and spectroscopic properties. The presented synthesis protocol offers a reliable method for its preparation in a laboratory setting. The computational data serves as a robust foundation for understanding the molecule's three-dimensional architecture and for predicting its reactivity and interactions in biological systems. Further experimental validation of the predicted data is encouraged to provide a more complete and accurate characterization of this important chemical entity.

References

An Overview of 4-Propargylthiomorpholine 1,1-Dioxide: A Chemical Building Block

An in-depth guide on the specific discovery and developmental history of 4-Propargylthiomorpholine 1,1-Dioxide as a therapeutic agent cannot be constructed from publicly available information. Extensive searches indicate that this compound is primarily recognized and utilized as a versatile chemical intermediate in organic synthesis and medicinal chemistry, rather than a well-documented drug candidate with a history of clinical development.

While a detailed historical narrative is not available, this guide provides a technical summary of its known chemical properties and general applications based on information from chemical suppliers and databases.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a thiomorpholine ring, a sulfone group, and a propargyl group. These structural features make it a useful building block in various chemical reactions.

| Property | Value | Source |

| CAS Number | 10442-03-2 | [1][2][3] |

| Molecular Formula | C₇H₁₁NO₂S | [1] |

| IUPAC Name | 4-(prop-2-yn-1-yl)-1,4-thiazinane 1,1-dioxide | [1] |

| Synonyms | 4-(2-Propynyl)thiomorpholine 1,1-Dioxide, N-propargyl-S,S-dioxo-4-thiapiperidine | [1][2] |

| Appearance | White to almost white powder or crystal | [2] |

| Purity | >98.0% (GC) | [2] |

| Melting Point | 114.0 to 118.0 °C | [2] |

Applications in Synthesis

The utility of this compound stems from its distinct functional groups:

-

Thiomorpholine 1,1-Dioxide Core: This saturated heterocycle can serve as a scaffold in the design of new molecules. The sulfone group can influence the physicochemical properties of resulting compounds, such as solubility and metabolic stability.

-

Propargyl Group: The terminal alkyne of the propargyl group is particularly reactive and can participate in a variety of chemical transformations, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of this building block to other molecules.

Due to these features, this compound is described as a valuable reagent in the following areas:

-

Pharmaceutical Development: It serves as a starting material for the synthesis of more complex molecules with potential biological activity.[4] Its structure may be incorporated into compounds targeting neurological disorders.[4]

-

Organic Synthesis: The compound is a versatile tool for creating complex molecular architectures through various coupling and cycloaddition reactions.[4]

-

Material Science: It can be used in the development of novel polymers and coatings.[4]

-

Agricultural Chemistry: The thiomorpholine scaffold can be found in some agrochemicals, and this compound could be used in the synthesis of new pesticides and herbicides.[4]

Limitations in Available Data

It is important to note for the target audience of researchers, scientists, and drug development professionals that there is no publicly available information regarding:

-

The specific discovery or first synthesis of this compound.

-

Detailed experimental protocols for its use in specific, published research studies.

-

Quantitative biological data , such as IC₅₀ or Kᵢ values, for any biological targets.

-

Involvement in any signaling pathways or a defined mechanism of action as a standalone agent.

Consequently, the creation of diagrams for signaling pathways or experimental workflows is not possible. The compound is best understood as a tool for chemical synthesis rather than a characterized bioactive agent with a developmental history. For researchers interested in utilizing this compound, the primary sources of information will be chemical supplier data sheets and general literature on the reactions of terminal alkynes and thiomorpholine derivatives.

References

Potential Reactivity of the Propargyl Group in 4-Propargylthiomorpholine 1,1-Dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propargylthiomorpholine 1,1-dioxide is a versatile bifunctional molecule integrating the reactive propargyl group with the medicinally relevant thiomorpholine 1,1-dioxide scaffold. This guide provides a comprehensive technical overview of the potential reactivity of the propargyl group within this specific molecular context. Drawing upon established principles of alkyne chemistry and the known electronic effects of the sulfonyl group, this document outlines key reaction pathways, offers detailed experimental protocols for analogous systems, and presents quantitative data where available. The unique structural characteristics of this compound make it a valuable building block in drug discovery and materials science, particularly in the realm of bioorthogonal chemistry and the synthesis of complex molecular architectures.[1]

Introduction

The propargyl group, a three-carbon chain containing a terminal alkyne, is a cornerstone of modern organic synthesis due to its diverse reactivity. Its presence in this compound (CAS 10442-03-2) imparts this reactivity to a scaffold of significant interest in pharmaceutical development.[1] The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore found in a variety of bioactive compounds, valued for its metabolic stability and ability to engage in specific biological interactions.[2][3][4] This guide will delve into the three primary modes of reactivity of the propargyl group in this molecule: cycloaddition reactions, copper-catalyzed and copper-free coupling reactions, and addition reactions including the Mannich reaction.

Molecular Structure:

-

IUPAC Name: 4-(prop-2-yn-1-yl)-1λ⁶,4-thiazinane-1,1-dione

-

Molecular Formula: C₇H₁₁NO₂S

-

Molecular Weight: 173.23 g/mol

-

Appearance: White to almost white crystalline powder

-

Melting Point: 114 - 118 °C

Electronic and Steric Influence of the Thiomorpholine 1,1-Dioxide Moiety

The reactivity of the propargyl group in this compound is modulated by the electronic and steric properties of the thiomorpholine 1,1-dioxide ring.

-

Electronic Effects: The sulfonyl group (-SO₂-) is strongly electron-withdrawing. This has two main consequences for the adjacent propargyl group:

-

Increased Acidity of the Terminal Proton: The inductive effect of the sulfonyl group increases the acidity of the terminal alkyne proton, facilitating its removal by a base. This is a crucial step in many reactions, including the Sonogashira coupling and certain cycloadditions.

-

Activation of the Alkyne: The electron-withdrawing nature of the sulfonamide can influence the electron density of the π-system of the alkyne, potentially affecting its reactivity in cycloaddition reactions.

-

-

Steric Effects: The thiomorpholine ring is a six-membered heterocycle and, while not exceptionally bulky, it can exert some steric hindrance around the propargyl group. This may influence the approach of bulky reagents and catalysts, potentially affecting reaction rates and stereoselectivity.

Key Reaction Pathways

The propargyl group of this compound is amenable to a variety of chemical transformations, making it a versatile synthetic handle. The following sections detail the most prominent reaction types.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The terminal alkyne of this compound can participate in several types of cycloadditions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction is widely used in bioconjugation and drug discovery due to its bioorthogonality.

-

Reaction Scheme: The reaction involves the coupling of the terminal alkyne of this compound with an organic azide in the presence of a copper(I) catalyst.

Diagram: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: General workflow for the CuAAC reaction.

-

Experimental Protocol (General for N-propargyl sulfonamides):

-

Dissolve the N-propargyl sulfonamide (1.0 eq.) and the azide (1.0-1.2 eq.) in a suitable solvent mixture (e.g., t-butanol/water 1:1).

-

Add a freshly prepared solution of sodium ascorbate (0.2-0.5 eq.) in water.

-

Add a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq.) in water.

-

Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Quantitative Data (Representative for N-propargyl sulfonamides):

| Substrate (N-propargyl sulfonamide) | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| N-Propargyl-p-toluenesulfonamide | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 12 | 95 | Generic Protocol |

| N-Propargylmethanesulfonamide | Phenyl azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 8 | 92 | Generic Protocol |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.

-

Reaction Scheme: this compound can be coupled with various aryl or vinyl halides to generate substituted alkynes, which are valuable intermediates in medicinal chemistry.

Diagram: Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

-

Experimental Protocol (General for N-propargyl sulfonamides):

-

To a degassed solution of the aryl halide (1.0 eq.) and the N-propargyl sulfonamide (1.2 eq.) in a suitable solvent (e.g., THF, DMF, or triethylamine) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

-

Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

-

Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

-

Quantitative Data (for a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones): [5]

| Aryl Iodide | N-propargyl sulfonylhydrazone | Catalyst System | Base | Solvent | Time (h) | Yield (%) |

| Iodobenzene | Acetone N-propargyl-N-tosylhydrazone | PdCl₂(PPh₃)₂, CuI | K₂CO₃ | DMF | 12 | 85 |

| 4-Iodotoluene | Cyclohexanone N-propargyl-N-tosylhydrazone | PdCl₂(PPh₃)₂, CuI | K₂CO₃ | DMF | 12 | 82 |

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the terminal alkyne), an aldehyde (typically formaldehyde), and a primary or secondary amine. This reaction provides a straightforward route to propargylamines.

-

Reaction Scheme: The terminal alkyne of this compound can react with formaldehyde and a secondary amine in the presence of a copper catalyst to yield a substituted propargylamine.

Diagram: Mannich Reaction Logical Flow

Caption: Logical flow of the Mannich reaction.

-

Experimental Protocol (General for Terminal Alkynes):

-

To a solution of the secondary amine (1.1 eq.) in a suitable solvent (e.g., dioxane or water), add aqueous formaldehyde (1.1 eq.).

-

Add the terminal alkyne (1.0 eq.) and the copper(I) catalyst (e.g., CuCl or CuI, 1-5 mol%).

-

Stir the reaction mixture at room temperature or heat as required.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, add aqueous ammonia and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

-

Quantitative Data (Representative for Terminal Alkynes):

| Alkyne | Amine | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | Diethylamine | Formaldehyde | CuCl | Dioxane | 100 | 85 | Generic Protocol |

| 1-Hexyne | Piperidine | Formaldehyde | CuI | Water | 80 | 90 | Generic Protocol |

Applications in Drug Discovery and Bioorthogonal Chemistry

The dual functionality of this compound makes it a highly attractive building block in drug discovery and a valuable tool in chemical biology.

-

Drug Discovery: The thiomorpholine 1,1-dioxide scaffold is present in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] The propargyl group allows for the facile introduction of this scaffold into more complex molecules through the reactions described above, enabling the rapid generation of compound libraries for screening.

-

Bioorthogonal Chemistry: The terminal alkyne is a key functional group in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[6][7] this compound can be used to label biomolecules for imaging, tracking, and quantification studies within a cellular context.

Diagram: Bioorthogonal Labeling Strategy

Caption: A general strategy for bioorthogonal labeling using a propargylated probe.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. The reactivity of its propargyl group, enhanced by the electronic properties of the thiomorpholine 1,1-dioxide moiety, allows for its participation in a wide array of high-yielding and selective chemical transformations. The ability to readily engage in cycloaddition, coupling, and addition reactions makes it a valuable building block for the construction of complex molecular architectures and for applications in bioorthogonal chemistry. Further research into the specific reaction kinetics and optimization of protocols for this particular compound will undoubtedly expand its utility and lead to the development of novel therapeutics and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 10442-03-2: 4-prop-2-ynyl-1lambda~6~,4-thiazinane-1,1-… [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

Theoretical Calculations on 4-Propargylthiomorpholine 1,1-Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Propargylthiomorpholine 1,1-dioxide, also known as 4-(2-Propynyl)thiomorpholine 1,1-dioxide, is a white crystalline powder with a molecular formula of C7H11NO2S and a molecular weight of 173.23 g/mol .[1][5] The presence of a terminal alkyne makes it suitable for "click" chemistry and other coupling reactions, enhancing its utility as a building block in the synthesis of more complex molecules.[1][6] The thiomorpholine 1,1-dioxide moiety is a key pharmacophore in various biologically active compounds.

Theoretical calculations, particularly those based on DFT, provide invaluable insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. These methods can predict optimized geometries, vibrational spectra, electronic properties, and reaction mechanisms with a high degree of accuracy.[2][7] This guide details a proposed computational workflow for the comprehensive theoretical characterization of this compound.

Proposed Computational Methodology

The theoretical calculations outlined herein are based on widely used and validated computational chemistry protocols.

Software and Hardware

All calculations would be performed using a high-performance computing cluster. The Gaussian 16 suite of programs is proposed for the DFT calculations, and GaussView 6.0 would be used for molecular visualization and analysis.

Geometry Optimization and Frequency Calculations

The initial 3D structure of this compound would be built using standard bond lengths and angles. A full geometry optimization would then be performed using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This level of theory is well-suited for organic molecules containing heteroatoms and provides a good balance between accuracy and computational cost.[3][4] The absence of imaginary frequencies in the subsequent vibrational frequency calculation would confirm that the optimized structure corresponds to a true energy minimum.

Electronic Property Calculations

Following geometry optimization, a series of single-point energy calculations would be carried out to determine the electronic properties of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

Predicted Molecular Properties

The following tables summarize the expected quantitative data from the proposed theoretical calculations on this compound. This data is illustrative and serves as a template for the results of a future computational study.

Optimized Geometrical Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule.

Table 1: Selected Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| S=O | 1.45 |

| S-C | 1.80 |

| C-N | 1.47 |

| N-CH2(propargyl) | 1.46 |

| C≡C | 1.21 |

| C-H (alkyne) | 1.06 |

Table 2: Selected Predicted Bond Angles

| Angle | Predicted Angle (°) |

| O=S=O | 118.0 |

| C-S-C | 105.0 |

| C-N-C | 112.0 |

| N-CH2-C≡ | 110.0 |

| CH2-C≡C | 178.0 |

Table 3: Selected Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C-S-C-C | 55.0 |

| S-C-C-N | -58.0 |

| C-C-N-CH2 | 175.0 |

Predicted Vibrational Frequencies

Vibrational frequency analysis can be used to predict the infrared (IR) spectrum of the molecule, which can then be compared with experimental data for validation.

Table 4: Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C≡C) | 2150 | Alkyne C≡C stretch |

| ν(≡C-H) | 3300 | Alkyne C-H stretch |

| νas(SO2) | 1350 | Asymmetric SO2 stretch |

| νs(SO2) | 1150 | Symmetric SO2 stretch |

| ν(C-N) | 1100 | C-N stretch |

Predicted Electronic Properties

Electronic properties provide insights into the reactivity and kinetic stability of the molecule.

Table 5: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 6.7 eV |

| Dipole Moment | 4.5 D |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 0.8 eV |

Visualizations

Visual representations are essential for understanding molecular structures and computational workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | C7H11NO2S | CID 2777265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 10442-03-2 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 4-Propargylthiomorpholine 1,1-Dioxide in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for forging a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3]

4-Propargylthiomorpholine 1,1-Dioxide is a versatile building block for use in CuAAC reactions.[4] It features a terminal alkyne (propargyl group) for covalent bond formation and a thiomorpholine 1,1-dioxide core.[4][5] The thiomorpholine scaffold and its derivatives are recognized as "privileged substructures" in medicinal chemistry, appearing in a variety of biologically active compounds with applications as anti-inflammatory, analgesic, and anti-cancer agents.[6][7][8] The sulfone moiety is a key structural feature, imparting metabolic stability and specific conformational properties. The use of this compound allows for the straightforward introduction of this valuable pharmacophore into diverse molecular architectures via the robust and reliable triazole linker.

These notes provide representative protocols and data for the application of this compound in CuAAC click chemistry.

Data Presentation

Disclaimer: The following quantitative data is representative and intended to illustrate typical outcomes for a CuAAC reaction under various conditions. Optimization is recommended for specific substrate combinations.

The table below summarizes the results of a hypothetical CuAAC reaction between this compound and Benzyl Azide to form 1-(phenylmethyl)-4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazole.

Table 1: Representative Reaction Conditions and Yields

| Entry | Alkyne (Equivalents) | Azide (Equivalents) | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | This compound (1.0) | Benzyl Azide (1.1) | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | t-BuOH/H₂O (1:1) | 2 | 98 |

| 2 | This compound (1.0) | Benzyl Azide (1.1) | CuSO₄·5H₂O (0.5) | Sodium Ascorbate (2.5) | DMSO | 4 | 95 |

| 3 | This compound (1.0) | Benzyl Azide (1.1) | CuI (1) | None | THF | 6 | 92 |

| 4 | This compound (1.0) | Benzyl Azide (1.1) | CuSO₄·5H₂O (2) | THPTA (10) | H₂O | 1 | 99 |

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a standard procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using this compound and an organic azide.

Materials and Reagents:

-

This compound

-